molecular formula C25H21N3O3 B11543500 (2E)-2-{[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine

(2E)-2-{[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine

Cat. No.: B11543500
M. Wt: 411.5 g/mol
InChI Key: VMNYHWFNPLMPNG-YZSQISJMSA-N
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Description

(2E)-2-{[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine is a complex organic compound characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a diphenylhydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine typically involves multi-step organic reactions. One common method includes the condensation of 5-(4,5-dimethyl-2-nitrophenyl)furan-2-carbaldehyde with 1,1-diphenylhydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of oxides and other oxygenated derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-2-{[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-{[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential anticancer activity could be attributed to its ability to inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    Acetylacetone: Another compound with keto-enol tautomerism, similar to the hydrazine moiety in the target compound.

Uniqueness

(2E)-2-{[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene}-1,1-diphenylhydrazine is unique due to its combination of a furan ring, a nitrophenyl group, and a diphenylhydrazine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C25H21N3O3

Molecular Weight

411.5 g/mol

IUPAC Name

N-[(E)-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylideneamino]-N-phenylaniline

InChI

InChI=1S/C25H21N3O3/c1-18-15-23(24(28(29)30)16-19(18)2)25-14-13-22(31-25)17-26-27(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-17H,1-2H3/b26-17+

InChI Key

VMNYHWFNPLMPNG-YZSQISJMSA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=N/N(C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NN(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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